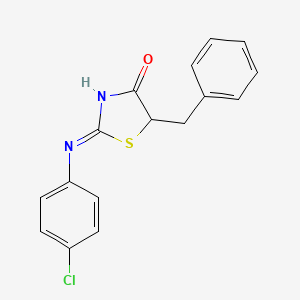![molecular formula C15H12BrN3O B2454321 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396878-18-4](/img/structure/B2454321.png)
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a type of organic compound . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a family of pyrazolo[1,5-a]pyrimidines was synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. A plausible mechanism for a chemodivergent reaction involving a similar compound has been proposed, which involves the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
- Research Findings :
Discoidin Domain Receptor 1 (DDR1) Inhibition
- Research Findings :
Heterocyclic Chemistry and Tautomeric Forms
- Research Findings :
Molecular Docking Studies
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activity. For instance, one study found that a similar compound showed acceptable activity against TRKA and inhibited the proliferation of certain cell lines . This suggests that “2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” and similar compounds could have potential applications in the treatment of diseases such as cancer.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and CDK2/cyclin A2 , which are involved in tuberculosis and cancer treatment respectively.
Mode of Action
Similar compounds have shown significant inhibitory activity against their targets . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been reported to exert a significant alteration in cell cycle progression .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range , indicating potent activity against their targets.
Propiedades
IUPAC Name |
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBOGRWAANIHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


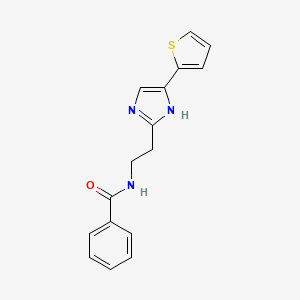
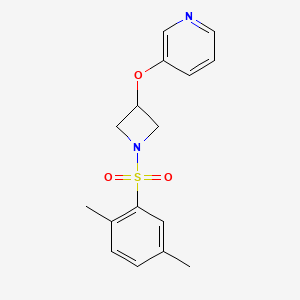




![5-{[3-(dimethylamino)propyl]amino}-9-(4-methylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2454247.png)
![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)
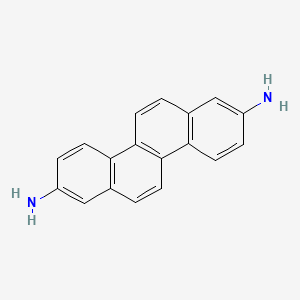
![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)
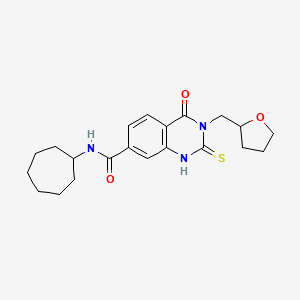
![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B2454258.png)
